molecular formula C17H20O2 B154432 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol CAS No. 124937-73-1

3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol

Cat. No. B154432
M. Wt: 256.34 g/mol
InChI Key: OCGTUTJXBDQGKL-UHFFFAOYSA-N
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Description

The compound "3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol" is not directly studied in the provided papers. However, the papers do discuss related compounds with methoxy and phenyl groups, which can provide insights into the behavior of similar molecular structures. For instance, the presence of methoxy groups at different positions on the phenyl ring can significantly affect the π-delocalization within the conjugate system, as seen in the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione .

Synthesis Analysis

The synthesis of related compounds involves various reactions, including acid-catalyzed ring closures as demonstrated in the conversion of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to the corresponding 2-phenyl-1-indanone . This suggests that the synthesis of "3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol" could potentially involve similar acid-catalyzed processes or other organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of compounds with methoxy and phenyl groups has been characterized using techniques like X-ray single-crystal analysis and quantum chemical calculations . These studies reveal how the orientation of methoxy groups and the presence of other substituents can influence the overall molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of methoxy-phenyl compounds can involve various transformations, such as tautomerism and proton transfer, as seen in the study of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol . Additionally, enzymatic resolution has been used to study the enantioselectivity of methoxy-phenyl compounds, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-phenyl compounds are influenced by their molecular structure. For example, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits chromic effects and solvatochromism, indicating that the compound's properties can change in response to external stimuli . Similarly, the electronic structure, wavefunctional properties, and non-covalent interactions of 1-phenyl-3(4-methoxyphenyl)-2-propenone have been analyzed to understand its behavior in different environments .

Scientific Research Applications

Charge Transport and Recombination in Organic Solar Cells

Research on the charge carrier transport and recombination in polymer/fullerene organic solar cells, such as those involving poly[2-methoxy-5-(3,7-dimethyloctyloxy)-phenylene vinylene] (MDMO-PPV) mixed with PCBM, highlights the importance of molecular design in enhancing solar cell efficiency. These studies demonstrate how variations in the chemical structure impact the mobility and recombination of charge carriers, crucial for the development of high-efficiency organic photovoltaic devices (Pivrikas et al., 2007).

Biological Activity and Toxicity of Pimpinella Species

Research on Pimpinella species, which contain chemically related compounds, has revealed a broad spectrum of biological activities such as antimicrobial, antioxidant, and anti-inflammatory effects. These findings suggest potential therapeutic and industrial applications for compounds extracted from this genus. The studies also discuss the toxic potential of certain compounds, highlighting the importance of identifying and characterizing the active components for safe and effective use (Tepe & Tepe, 2015).

Chlorogenic Acid: Pharmacological Review

Chlorogenic Acid (CGA), found in green coffee extracts and tea, exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, and anti-inflammatory activities. CGA's effects on lipid and glucose metabolism suggest its potential in treating metabolic disorders. This review emphasizes the need for further research to optimize the biological and pharmacological effects of CGA (Naveed et al., 2018).

Mechanisms of β-O-4 Bond Cleavage in Lignin Acidolysis

Investigations into the acidolysis of lignin, focusing on the cleavage of β-O-4 bonds, provide insight into the degradation and valorization of lignin, a major component of lignocellulosic biomass. Understanding these mechanisms is crucial for the development of sustainable methods for converting lignin into valuable chemicals and fuels (Yokoyama, 2015).

Syringic Acid: Pharmacological and Industrial Importance

Syringic acid, a phenolic compound, shows promise in the prevention and treatment of various diseases due to its antioxidant, antimicrobial, and anti-inflammatory properties. Its strong antioxidant activity and potential to modulate enzyme activity make it a candidate for therapeutic and industrial applications (Srinivasulu et al., 2018).

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-13-8-9-17(19-2)16(12-13)15(10-11-18)14-6-4-3-5-7-14/h3-9,12,15,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGTUTJXBDQGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457328
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol

CAS RN

124937-73-1
Record name 2-Methoxy-5-methyl-γ-phenylbenzenepropanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol
Source European Chemicals Agency (ECHA)
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Record name (3RS)-3-(2-METHOXY-5-METHYLPHENYL)-3-PHENYLPROPAN-1-OL
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